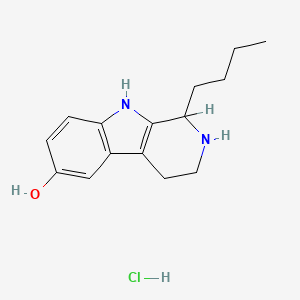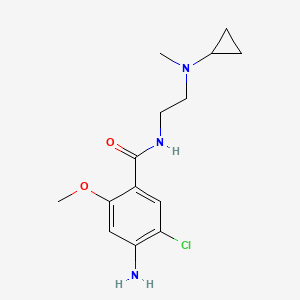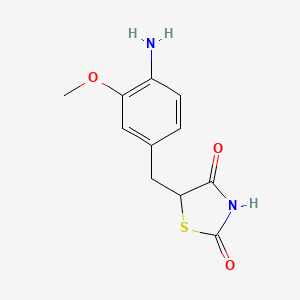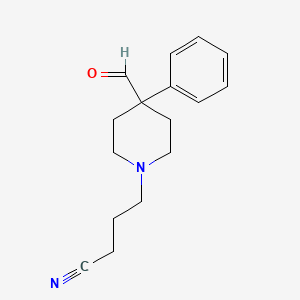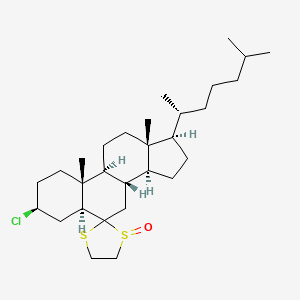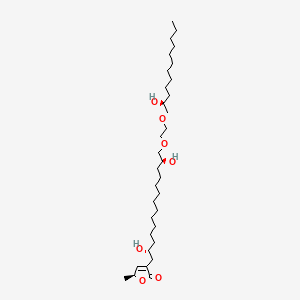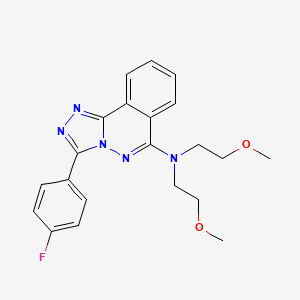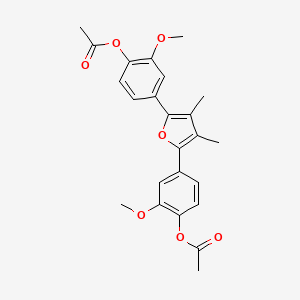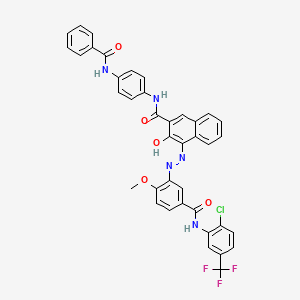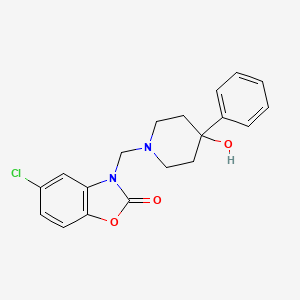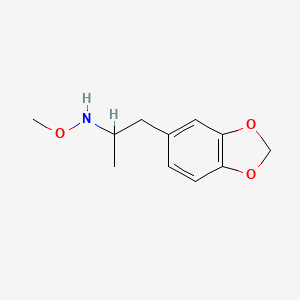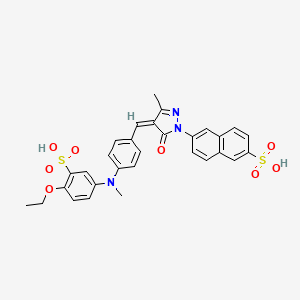
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, ethoxy, and pyrazolyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-ethoxy-3-sulphophenylamine with benzaldehyde derivatives to form intermediate Schiff bases.
Cyclization: The Schiff bases undergo cyclization reactions in the presence of catalysts to form pyrazoline derivatives.
Sulfonation: The final step involves the sulfonation of the pyrazoline derivatives to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its sulfonic acid groups enhance the solubility and stability of the dyes, making them suitable for various applications.
作用机制
The mechanism of action of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The compound’s sulfonic acid groups play a crucial role in these interactions, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 7-[[[[6-[(4-ethoxy-3-sulphophenyl)azo]-5-hydroxy-7-sulpho-2-naphthyl]amino]carbonyl]amino]-4-hydroxy-3-[(6-sulpho-2-naphthyl)azo]naphthalene-2-sulphonic acid
- 4-ethoxy-3-sulphophenylamine derivatives
Uniqueness
Compared to similar compounds, 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups. The presence of both sulfonic acid and pyrazolyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its ability to form stable complexes with enzymes and proteins makes it valuable for scientific research and industrial applications.
属性
CAS 编号 |
94158-29-9 |
|---|---|
分子式 |
C30H27N3O8S2 |
分子量 |
621.7 g/mol |
IUPAC 名称 |
6-[(4Z)-4-[[4-(4-ethoxy-N-methyl-3-sulfoanilino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C30H27N3O8S2/c1-4-41-28-14-12-24(18-29(28)43(38,39)40)32(3)23-9-5-20(6-10-23)15-27-19(2)31-33(30(27)34)25-11-7-22-17-26(42(35,36)37)13-8-21(22)16-25/h5-18H,4H2,1-3H3,(H,35,36,37)(H,38,39,40)/b27-15- |
InChI 键 |
KKKVGGRHXURFQA-DICXZTSXSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)/C=C\3/C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
规范 SMILES |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)C=C3C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




